molecular formula C16H20N4O3 B7719611 1-{2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperidine

1-{2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperidine

Cat. No.: B7719611
M. Wt: 316.35 g/mol
InChI Key: MWEFHASUKKKDJG-UHFFFAOYSA-N
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Description

1-{2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperidine is a complex organic compound that features a piperidine ring substituted with a nitrophenyl group and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperidine typically involves multi-step organic reactions. One common approach is:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Nitration of the Phenyl Ring: The phenyl ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and catalysts to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-{2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The piperidine ring can be oxidized to form piperidones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, Pd/C, iron powder, hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: Formation of 1-{2-Amino-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperidine.

    Substitution: Formation of various substituted oxadiazole derivatives.

    Oxidation: Formation of piperidone derivatives.

Scientific Research Applications

1-{2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperidine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-{2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in cellular processes, such as kinases or proteases.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

    1-{2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.

    1-{2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}morpholine: Similar structure but with a morpholine ring instead of piperidine.

Uniqueness: 1-{2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperidine is unique due to the combination of its nitrophenyl and oxadiazole moieties, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-(3-nitro-4-piperidin-1-ylphenyl)-3-propan-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-11(2)15-17-16(23-18-15)12-6-7-13(14(10-12)20(21)22)19-8-4-3-5-9-19/h6-7,10-11H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEFHASUKKKDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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